tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate

Description

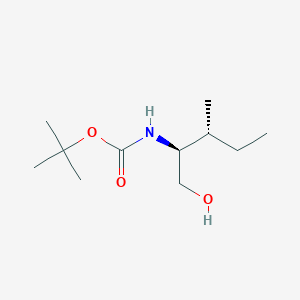

tert-Butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate is a chiral carbamate derivative characterized by a stereochemically defined backbone (1S,2R configuration) and a hydroxymethyl substituent. Carbamates of this type are frequently employed as intermediates in organic synthesis, particularly in peptide chemistry and pharmaceutical development, where stereochemical control is critical. The tert-butyl group acts as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLDQMXXYMKQPW-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate typically involves the reaction of tert-butyl carbamate with (1S,2R)-1-(hydroxymethyl)-2-methylbutanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

TERT-BUTYL (1S,2R)-1-(HYDROXYMETHYL)-2-METHYLBUTYLCARBAMATE is a chemical compound with the molecular formula and a molecular weight of 217.30522 . It is also identified by the CAS No. CB9788859 .

Chemical Properties

ChemicalBook provides information such as the chemical properties and structure of this compound .

Synonyms

The compound is also known by the name this compound .

Suppliers

Global suppliers of this compound include:

Price

The price of this compound varies based on the quantity and supplier . For example, Matrix Scientific offers it in different quantities:

Related Compounds and Applications

While specific applications of this compound were not found within the search results, the broader search results offer insight into similar compounds and their uses:

- Tert-Butyl Hydroquinone (TBHQ) This compound is related to this compound. A study analyzed the interaction between Calf Thymus DNA with Butylated Hydroxyanisole (BHA) and TBHQ, mediated with Copper (II) Chloride .

- (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl] butanamide An improved process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl] butanamide, also known as Brivaracetam, which is used as adjunctive therapy in the treatment of partial-onset seizures, involves the use of novel intermediate compounds . Stereospecific starting materials are used to avoid racemic products and reduce the need for purification .

- Nitroxides Nitroxides like 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls are used as molecular probes and labels in biophysics, structural biology, and biomedical research .

Mechanism of Action

The mechanism of action of tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and two analogues identified in the evidence:

Analysis of Physical and Chemical Properties

- The benzyl and benzyloxy groups in analogues introduce aromaticity, increasing hydrophobicity and likely lowering aqueous solubility.

Thermal Stability :

- Reactivity: The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, favoring interactions in chiral environments or biological systems. The chloro group in may facilitate nucleophilic substitution reactions, whereas the isobutylamino group in could enable amine-specific reactivity (e.g., Schiff base formation).

Research Findings and Limitations

- Gaps in Data : Direct comparative studies on reactivity or biological activity are absent in the provided sources. Conclusions are drawn from structural extrapolation.

Biological Activity

tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate is a carbamate derivative with potential biological applications. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and biological activities.

- Molecular Formula : CHNO

- Molecular Weight : 217.305 g/mol

- CAS Number : 7577894

- LogP : 2.309 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 58.56 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to exhibit enzyme inhibition, particularly against enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor of α-glucosidase, an enzyme critical for carbohydrate metabolism. Inhibition of α-glucosidase can be beneficial in managing conditions such as type 2 diabetes mellitus by slowing glucose absorption from the intestine .

Study 1: α-Glucosidase Inhibition

A study highlighted the potential of this compound as an α-glucosidase inhibitor. The compound demonstrated significant inhibitory activity in vitro, suggesting its potential utility in diabetes management. The IC value was determined to be in the low micromolar range, indicating strong inhibition compared to standard inhibitors .

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of this compound. This compound showed a notable capacity to scavenge free radicals in various assays, which is crucial for preventing oxidative stress-related diseases .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | α-Glucosidase Inhibition | Significant inhibitory activity with low micromolar IC values |

| Study 2 | Antioxidant Activity | Effective free radical scavenging ability |

Q & A

How can the synthesis of tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate be optimized for improved yield and enantiomeric purity?

Methodological Answer:

Optimization involves controlling reaction conditions such as temperature, solvent choice, and stoichiometry. For example, using di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine in dichloromethane at 0–40°C ensures efficient carbamate formation while minimizing side reactions . Enantiomeric purity can be preserved by starting with chiral precursors (e.g., L-serine derivatives) and employing stereoselective catalysts or chiral auxiliaries . Monitoring reaction progress via TLC or HPLC and isolating intermediates via recrystallization (e.g., using cold ethanol) enhances yield .

What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm). Hydroxymethyl groups show characteristic splitting patterns dependent on stereochemistry .

- IR Spectroscopy : Confirms carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl O-H absorption (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent connectivity .

How can contradictions in reaction yields for tert-butyl carbamate derivatives under varying conditions be resolved?

Methodological Answer:

Discrepancies often arise from differences in solvent polarity, reaction time, or purification methods. For instance:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification, whereas dichloromethane offers better control of exothermic steps .

- Purification : Column chromatography vs. recrystallization can lead to yield variations. Cold ethanol washes (3×10 mL) improve purity but may reduce recovery .

- Documentation : Replicating exact conditions (e.g., temperature ramps, reagent purity) and reporting detailed protocols minimizes ambiguity .

What strategies are used to control stereochemistry during the synthesis of tert-butyl carbamate derivatives?

Methodological Answer:

- Chiral Pool Synthesis : Starting from enantiopure precursors (e.g., (1S,2R)-configured amino alcohols) ensures retention of stereochemistry .

- Stereoselective Fluorination : Agents like DAST (diethylaminosulfur trifluoride) selectively modify hydroxyl groups while preserving adjacent stereocenters .

- Chiral Chromatography : Resolve racemic mixtures using chiral stationary phases (e.g., amylose-based columns) post-synthesis .

What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

- Temperature : Store at room temperature (20–25°C) in airtight containers to prevent moisture absorption .

- Light Sensitivity : Protect from direct sunlight to avoid photodegradation; amber glass vials are ideal .

- Incompatibilities : Separate from strong acids/bases and oxidizing agents to prevent decomposition .

How do substituent modifications on the tert-butyl carbamate core influence biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -NO₂, -Br) : Enhance binding to enzymatic targets (e.g., DPP-IV inhibitors) by altering electron density .

- Hydrophobic Moieties : Bulky substituents (e.g., benzyl groups) improve membrane permeability, as seen in antitubercular hydrazone derivatives .

- Hydroxyl Positioning : Stereospecific placement (1S,2R vs. 1R,2S) impacts hydrogen-bonding interactions with biological receptors .

What purification techniques are suitable for tert-butyl carbamate intermediates?

Methodological Answer:

- Recrystallization : Use solvent pairs like ethanol/water to remove polar impurities while retaining the carbamate .

- Flash Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate non-polar byproducts .

- Washing Protocols : Sequential cold ethanol washes (3×10 mL) effectively isolate hydrazone derivatives without column use .

What is the role of tert-butyl carbamate as a protecting group in multi-step syntheses?

Methodological Answer:

- Amine Protection : The Boc group shields primary amines during harsh reactions (e.g., alkylation or fluorination) and is cleaved under acidic conditions (e.g., TFA) .

- Compatibility : Stable under basic and reducing conditions, making it ideal for orthogonal protection strategies in peptide synthesis .

- Case Study : Used in synthesizing CCR2 antagonists, where Boc protection prevents unwanted side reactions during iodolactamization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.